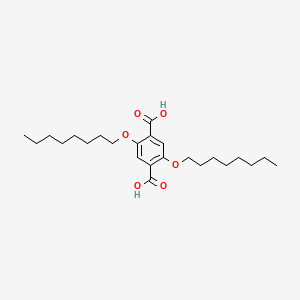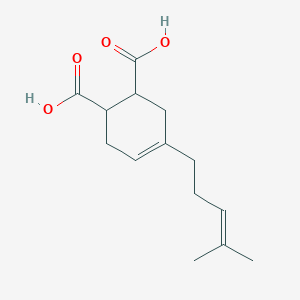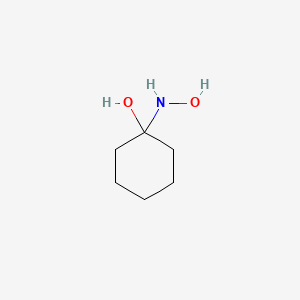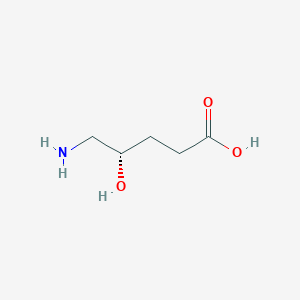
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid: Lacks the trifluoromethyl and phenyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrazole-3,4-dicarboxylic acid: Contains a methyl group instead of the trifluoromethyl and phenyl groups, leading to variations in reactivity and potential uses. The uniqueness of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
96723-14-7 |
|---|---|
Molecular Formula |
C18H11F3N2O4 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-7-4-8-12(9-11)23-15(10-5-2-1-3-6-10)13(16(24)25)14(22-23)17(26)27/h1-9H,(H,24,25)(H,26,27) |
InChI Key |
YKOJKYRKZZADHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)

![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)




